Lithium nitride

Description

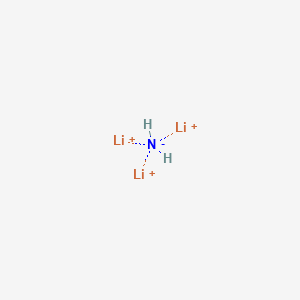

Structure

2D Structure

Properties

IUPAC Name |

trilithium;azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Li.H2N/h;;;1H2/q3*+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZCMUVGYXEBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[NH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Li3N+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894085 | |

| Record name | Lithium nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium nitride appears as a reddish brown powder. Insoluble in most organic solvents. Used in metallurgy and chemical synthesis., Brownish-red solid or powder; [NJ-HSFS] | |

| Record name | LITHIUM NITRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26134-62-3 | |

| Record name | LITHIUM NITRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium nitride (Li3N) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026134623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium nitride (Li3N) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilithium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Analysis and Phase Transformations in Lithium Nitride

Crystalline Polymorphs of Lithium Nitride (α, β, γ phases)

This compound exists in several crystalline forms, each characterized by a unique arrangement of lithium and nitrogen atoms. The primary phases identified are the hexagonal α-Li₃N, the layered hexagonal β-Li₃N, and the cubic γ-Li₃N, which emerges under high pressure.

Structural Refinement of Hexagonal α-Li₃N

At ambient conditions, this compound crystallizes in a hexagonal structure with the space group P6/mmm, designated as α-Li₃N researchgate.netmaterialsproject.orgmaterialsproject.orgnih.gov. This structure is characterized by layers of Li₂N with lithium atoms situated between these layers acs.orgaip.orgnipne.ro. Specifically, the α-phase features two crystallographically distinct lithium sites: Li(1) atoms are linearly coordinated by two nitrogen atoms, and Li(2) atoms are in a trigonal planar geometry bonded to three nitrogen atoms materialsproject.orgmaterialsproject.org. The nitrogen atoms are coordinated by eight lithium ions materialsproject.orgmaterialsproject.org. Rietveld refinement of powder X-ray diffraction data for α-Li₃N has yielded lattice parameters of a = 3.6447(1) Å and c = 3.8737(1) Å iieta.org. The structure is considered to be a semiconductor with a band gap of approximately 0.999 eV materialsproject.org or 1.81 eV researchgate.net.

Characterization of Layered Hexagonal β-Li₃N

Upon compression to approximately 0.5 GPa at room temperature, α-Li₃N transforms into a second layered hexagonal structure, β-Li₃N ucdavis.eduosti.govresearchgate.netwikipedia.orgbanglajol.info. This phase, belonging to the P6₃/mmc space group iieta.orgmaterialsproject.orgmaterialsproject.org, features LiN layers arranged in a honeycomb-like structure, with adjacent layers shifted relative to one another ucdavis.eduosti.gov. Each nitrogen atom in the β-phase is bonded to an additional lithium atom above and below the plane ucdavis.edu. Experimental data indicates lattice parameters for β-Li₃N of a = 3.5724(3) Å and c = 6.3417(6) Å iieta.org. The β-phase is metastable at ambient pressure and is often found mixed with the α-phase ucdavis.eduosti.gov. It is reported to be thermodynamically stable below 300 K acs.orgdiva-portal.org. The optical energy gap for β-Li₃N is approximately 2.14 eV researchgate.net.

Discovery and Analysis of Cubic γ-Li₃N under High Pressure

A significant phase transition occurs from the β-phase to a cubic structure, γ-Li₃N, at pressures between 35 and 45 GPa ucdavis.eduosti.govresearchgate.netbanglajol.infonih.gov. This new phase adopts a cubic structure, similar to that of Li₃Bi, with the Fm3m space group ucdavis.eduosti.govresearchgate.netnih.gov. The transition is marked by a substantial volume collapse of approximately 8% and a quadrupling of the electronic band gap ucdavis.eduosti.govnih.gov. Experimental studies using synchrotron X-ray diffraction and inelastic X-ray scattering have confirmed the stability of γ-Li₃N up to at least 200 GPa ucdavis.eduosti.govnih.gov. Calculations suggest that metallization of γ-Li₃N is not predicted until around 8 TPa ucdavis.edunih.gov. The high structural stability, wide band gap, and simple electronic structure of γ-Li₃N make it a candidate for an internal pressure standard ucdavis.eduosti.govnih.gov.

High-Pressure Induced Phase Transitions and Stability Domains

The pressure-temperature (P-T) phase diagram of this compound illustrates the complex interplay between pressure and temperature in governing its structural phases.

Pressure-Temperature Phase Diagrams

While detailed experimental P-T phase diagrams are still being refined, studies indicate distinct transition pressures. The transition from α-Li₃N to β-Li₃N occurs around 0.5 GPa at room temperature ucdavis.eduosti.govwikipedia.org. Further compression leads to the formation of the cubic γ-Li₃N phase from the β-phase, typically observed in the range of 35-45 GPa ucdavis.eduosti.govresearchgate.netbanglajol.infonih.gov. Theoretical studies have also predicted an α′-Li₃N phase with hexagonal symmetry (P-3m1) stabilizing in a narrow pressure range of 2.8–3.6 GPa at zero temperature, followed by first-order transitions to the β- and γ-phases upon further compression researchgate.net. Another theoretical prediction suggests a transition from the α-P6/mmm structure to the β-P6₃/mmc phase at approximately 17.5 GPa researchgate.net.

Reversibility and Irreversibility of Phase Transitions

The phase transitions in this compound can exhibit varying degrees of reversibility. The transformation from α-Li₃N to β-Li₃N is reported to be reversible under certain conditions, with the reverse transformation (β to α) beginning to occur above 200°C at normal pressure researchgate.netrsc.org. However, the transition from β-Li₃N to the cubic γ-Li₃N phase, observed at high pressures, is generally considered to be a first-order transition. While γ-Li₃N remains stable up to very high pressures ucdavis.eduosti.govnih.gov, the reversibility of this specific transition back to the β-phase upon pressure release is not extensively detailed in the provided sources, though it is noted that γ-Li₃N is "uncommonly stable" ucdavis.edu.

Compound Name Index:

this compound (Li₃N)

α-Li₃N

β-Li₃N

γ-Li₃N

Li₂N

Li₂NH

LiH

LiNH₂

Li₂S

Na₂S

Na₃N

Li₂NH₂

Li₄NH

Li₃Bi

Li₃P

I-Na₃N

Li₂O

LiOH

Li₂O

LiOH

LiZnN

LiZn₂

Li₂Zn₃

Li₃FeN₂

Li₇MnN₄

LiₓMn₂₋ₓN

Li₃PS₄

Li₂S₅P₂

Defect Chemistry and Non-Stoichiometry in this compound

The exceptional ionic conductivity of this compound is intrinsically linked to its defect structure and the resulting non-stoichiometry. Understanding these aspects is crucial for tailoring its properties for advanced applications.

Lithium Vacancies and Their Distribution

This compound, particularly in its stable α-phase, exhibits a degree of intrinsic lithium deficiency at room temperature, with approximately 3% lithium vacancies present acs.orgresearchgate.net. These vacancies, along with interstitial lithium ions, are primarily generated through Frenkel defect formation, a process involving the creation of a vacancy and a corresponding interstitial of the same atom aps.orgtandfonline.comkyoto-u.ac.jptandfonline.comnih.govresearchgate.net. Theoretical studies indicate that lithium vacancies are the dominant charge carriers responsible for the high ionic conductivity in Li₃N tandfonline.comtandfonline.com.

The layered structure of Li₃N influences the distribution and migration of these defects. Lithium ions occupy two distinct sites: Li(1) in the Li₂N layers and Li(2) in the layers situated between the Li₂N planes nipne.roresearchgate.netwikipedia.org. Research suggests that lithium vacancies preferentially form and migrate within the Li₂N layers, contributing to intralayer conductivity aps.orgkyoto-u.ac.jp. The formation energy of lithium vacancies is a critical parameter, with lower formation energies facilitating faster lithium-ion diffusion nih.govacs.orgresearchgate.net. For instance, the Li(2) site vacancy is often found to have a lower formation energy under certain conditions nipne.roresearchgate.net.

Role of Dopants and Impurities on Defect Formation and Concentration

The introduction of dopants and impurities can significantly alter the defect chemistry and, consequently, the properties of this compound. Hydrogen, for example, has been shown to increase the ionic conductivity of Li₃N by creating Li vacancy-rich defect equilibria, leading to anisotropic ionic conduction aps.orgkyoto-u.ac.jpacs.org.

Transition metals, such as nickel (Ni) and copper (Cu), when substituted for lithium, can lead to substantial increases in lithium vacancy concentrations. In ternary nitridometalates like Li₃₋ₓ₋ᵧMₓN (where M = Ni, Cu), the transition metal atoms are often disordered with lithium within the [Li₂₋ᵧN] planes, and significant Li vacancies are observed within these planes acs.org. For example, Li₁.₃₆Ni₀.₇₉N has been reported to contain approximately 43% Li vacancies, while Li₂.₂₁Cu₀.₄₀N contains about 16% Li vacancies acs.org.

Other dopants, such as magnesium (Mg), have been investigated for their effects on Li₃N and related materials. While divalent substitutional atoms can sometimes bind to vacancies, potentially reducing their contribution to conductivity tandfonline.com, Mg doping in other battery materials like Li₂FeTiO₄ and LiFePO₄ has been shown to improve structural stability and promote faster lithium-ion transport mdpi.comresearchgate.net. Studies on transition metal doping in Li₃N also suggest that while some metals (except Co and Cu) can trap Li vacancies, potentially hindering conduction, others like cobalt (Co) have shown improved ionic and electronic conductivity, possibly due to decreased vacancy formation energy and insignificant dopant-vacancy binding researchgate.net.

Vacancy-Rich this compound Structures

The concept of "vacancy-rich" structures in this compound is directly tied to materials exhibiting exceptionally high concentrations of lithium vacancies, which in turn leads to enhanced ionic conductivity. A notable example is the β-Li₃N phase, which has been reported to be vacancy-rich, containing high concentrations of vacancies at Li(4f) and N(2c) sites. This vacancy-rich β-Li₃N has demonstrated a high room-temperature ionic conductivity of 2.14 × 10⁻³ S cm⁻¹ rsc.org.

Another example of a vacancy-rich material relevant to solid-state electrolytes is Li₉N₂Cl₃, which facilitates efficient lithium-ion transport due to its disordered lattice structure and the presence of vacancies nih.gov. The controlled introduction of vacancies, whether intrinsic or induced by doping, is a key strategy for developing advanced solid-state electrolytes with superior performance.

Nanoscale Structural Characterization of this compound Architectures

The investigation of this compound at the nanoscale reveals unique structural characteristics and properties that differ from bulk materials. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD) are instrumental in characterizing these nanostructures researchgate.netcder.dzmdpi.comrsc.orgtandfonline.com.

Anisotropic one-dimensional (1D) nanostructures of this compound, such as nanofibers, can be synthesized, demonstrating that such low-dimensional forms can be achieved despite the absence of a van der Waals gap in the Li₃N crystal structure researchgate.net. Computational studies have also indicated that at the nanoscale, the electronic structure of Li₃N can transition from that of a bulk semiconductor to a metal, mediated by the number of Li-N layers researchgate.net.

Characterization of nanostructured materials like titanium nitride (TiN) nanoparticles, which are relevant in various electrochemical applications, involves detailed analysis using XRD, SEM, and TEM to confirm their size, morphology, and crystalline phase mdpi.com. Similarly, studies on nanostructured this compound utilize these techniques to understand their structural integrity and phase purity cder.dz. The ability to form and characterize these nanostructures is vital for exploring their enhanced ionic mobility and potential applications in advanced energy devices.

Compound List

this compound (Li₃N)

Nickel Nitride (Ni₃N)

Copper Nitride (Cu₃N)

Lithium Zirconate (Li₂ZrO₃)

Lithium Niobate (LiNbO₃)

Lithium Iron Phosphate (LiFePO₄)

Lithium Nickel Manganese Cobalt Oxide (LiNi₀.₈₃Co₀.₁₁Mn₀.₀₆O₂)

Lithium Phosphorus Nitride (Li₇PN₄)

Lithium Tungsten Nitride (Li₆WN₄)

Lithium Imide (Li₂NH)

Lithium Amide (LiNH₂)

Lithium Hydride (LiH)

Titanium Nitride (TiN)

Magnesium Nitride (Mg₃N₂)

Magnesium Oxide (MgO)

Lithium Oxide (Li₂O)

Lithium Chloride (LiCl)

Lithium Fluoride (LiF)

Lithium Hydroxide (B78521) (LiOH)

Lithium Titanate (Li₂TiO₃)

Lithium Iron Titanate (Li₂FeTiO₄)

Data Tables

Table 1: Lattice Parameters of α-Lithium Nitride (α-Li₃N)

| Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Source |

| P6/mmm | 3.6576(1) | 3.8735(1) | acs.orgresearchgate.netresearchgate.net |

| P6/mmm | 3.648(1) | 3.875(1) | researchgate.net |

| P6/mmm | 3.656 | 3.868 | banglajol.info |

| P6/mmm | 3.611 | 3.847 | rsc.org |

Table 2: Reported Lithium Vacancy Concentrations in this compound and Doped Variants

| Material/Doped Variant | Lithium Vacancy Concentration | Notes | Source |

| α-Li₃N | ~3% | At room temperature | acs.orgresearchgate.net |

| β-Li₃N (Vacancy-rich) | ~8.1(2)% (Li(4f) sites) | High ionic conductivity reported | rsc.org |

| β-Li₃N (Vacancy-rich) | ~5.4(1)% (N(2c) sites) | High ionic conductivity reported | rsc.org |

| Li₁.₃₆Ni₀.₇₉N | ~43% | Ni substituted for Li, disordered in [Li₂₋ᵧN] planes | acs.org |

| Li₂.₂₁Cu₀.₄₀N | ~16% | Cu substituted for Li, disordered in [Li₂₋ᵧN] planes | acs.org |

| Li₉N₂Cl₃ (SSE) | High | Disordered lattice structure facilitating Li-ion transport | nih.gov |

Theoretical and Computational Investigations of Lithium Nitride Systems

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Density Functional Theory (DFT) and various ab initio methods form the cornerstone of theoretical investigations into Li₃N. These quantum mechanical approaches enable the calculation of electronic band structures, densities of states (DOS), and charge distributions, offering a deep understanding of the material's behavior at the atomic level.

Band Structure and Electronic Properties of Lithium Nitride Polymorphs

Studies utilizing DFT have consistently characterized bulk α-Li₃N as a semiconductor. The calculated indirect band gap typically falls around 1.3 eV nih.gov, with other calculations reporting values of approximately 2.0 eV researchgate.netresearchgate.net. These theoretical values are generally in good agreement with experimental optical bandgap measurements, which are around 2.18 eV for Li₃N single crystals nih.gov. The discrepancy between DFT predictions and experimental values is often attributed to the inherent tendency of DFT to underestimate conduction band energies nih.gov.

Beyond bulk properties, computational investigations have extended to nanostructured forms of Li₃N. These studies suggest that as the dimensionality of Li₃N decreases, its electronic structure can evolve, potentially leading to a transition from a semiconducting state to a metallic one nih.gov. Furthermore, the electronic properties of Li₃N are sensitive to external conditions such as pressure. At elevated pressures, Li₃N can undergo phase transitions, with high-pressure modifications generally retaining their insulating character, and in some cases, exhibiting an increased band gap upon compression researchgate.netresearchgate.net. The introduction of transition metal dopants, such as 3d elements, has also been computationally investigated, revealing that substitutions can significantly reduce the band gap and induce electronic conductivity researchgate.net.

Charge Transfer and Bonding Characteristics

The nature of chemical bonding in Li₃N is predominantly ionic, characterized by the transfer of valence electrons from lithium atoms to nitrogen, forming Li⁺ and N³⁻ ions researchgate.netdiva-portal.orgnipne.rorsc.org. While the Li-N interaction is largely ionic, there is also evidence of some covalent character researchgate.netdiva-portal.orgnipne.rorsc.org. For instance, Mulliken population analysis on Li₃N surfaces has indicated charge transfer from hydrogen to nitrogen atoms when hydrogen is present, with N-H bonds showing strong covalent character and Li-N bonds being more ionic aip.org. In theoretical studies involving Li functionalization of other materials like graphene or carbon nitride, significant charge transfer from Li to the substrate is observed, leading to a partial positive charge on Li adatoms and influencing their interaction with other species researchgate.nettandfonline.com. This charge transfer is crucial for understanding the electronic redistribution within Li₃N and its interactions in composite systems.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations, including ab initio MD (AIMD) and, more recently, Machine Learning MD (MLMD), are essential tools for exploring the dynamic behavior of Li₃N, particularly its ionic conductivity and the mechanisms underlying its superionic phase transition.

Machine Learning Force Fields in Simulation

The development and application of Machine Learning Force Fields (MLFFs) have significantly advanced the ability to perform long-timescale MD simulations of Li₃N. MLFFs, such as Gaussian Approximation Potential (GAP)-style potentials trained using on-the-fly sampling, offer near-DFT accuracy while substantially reducing computational costs compared to traditional AIMD diva-portal.orgutwente.nlacs.orggithub.comfigshare.comchemrxiv.org. These MLFFs are being utilized to investigate the superionic phase transition in α-Li₃N, enabling the characterization of properties like heat capacity, Li⁺ self-diffusion coefficients, and Li defect concentrations as a function of temperature diva-portal.orgacs.orgfigshare.comchemrxiv.orgresearchgate.net. While MLFFs show promise, some research indicates that current implementations may face challenges in accurately capturing the complex lithium diffusion dynamics above the superionic transition temperature utwente.nl.

Phonon Properties and Lattice Dynamics

The study of phonon properties and lattice dynamics provides critical insights into the vibrational behavior and stability of Li₃N. First-principles calculations, typically using DFT, are employed to determine harmonic phonon dispersion curves and densities of states researchgate.netrsc.orgrsc.orgnih.gov. However, simple harmonic and quasi-harmonic approximations have been found to be insufficient for capturing the signatures of the superionic transition in Li₃N rsc.orgrsc.orgresearchgate.net. Instead, anharmonic descriptions of lattice dynamics are necessary. Fully anharmonic models have revealed a breakdown of phonon modes above the superionic transition temperature, which is strongly correlated with characteristic diffusion processes and provides a deeper understanding of the transition mechanism rsc.orgrsc.orgresearchgate.net. Phonon calculations also play a role in validating predicted structural phases, such as the newly identified α′-phase of Li₃N, which stabilizes within a specific pressure range researchgate.net.

Prediction of Phase Stability and Energetics of Transformations

Computational methods are extensively used to predict the thermodynamic stability of various Li₃N phases and to understand the energetics of transformations between them, particularly under varying pressure conditions researchgate.netumd.eduaps.org. DFT calculations, often combined with energy convex hull analyses, quantify the thermodynamic stability of different structures and predict potential phase equilibria researchgate.netumd.eduaps.org.

Pressure-induced phase transitions in Li₃N have been computationally investigated, revealing a complex phase diagram. A second-order phase transition from the α-phase to a proposed α′-phase (hexagonal symmetry, P-3m1) has been identified, predicted to be stable between 2.8 and 3.6 GPa at 0 K. Further compression is expected to lead to transitions to the denser β- and γ-phases researchgate.net. The energetics of transformations are also crucial for understanding intercalation processes. For example, positive formation enthalpies calculated for lithium intercalated into hexagonal boron nitride suggest that such intercalation is energetically unfavorable without external energy input researchgate.net. In ternary systems, such as Au-N-Li, lithium's role as an electron donor has been shown to be critical for stabilizing Au-N bonds under high pressure, leading to the prediction of stable ternary compounds aps.org. Furthermore, the energetics of Li vacancies are linked to the superionic transition, with a decrease in vacancy formation energies observed in the superionic regime, suggesting a potential driving force for the transition diva-portal.orgfigshare.comresearchgate.net.

Modeling of Ion Transport and Defect Migration Mechanisms

Computational studies, predominantly utilizing first-principles calculations based on Density Functional Theory (DFT), have been instrumental in modeling the intricate mechanisms of lithium-ion (Li⁺) transport within this compound. These methods allow for the investigation of defect formation energies, migration barriers, and diffusion pathways, which are key determinants of ionic conductivity.

In the layered structure of Li₃N, Li⁺ ions reside in different crystallographic sites, influencing their mobility. Theoretical investigations have identified Frenkel reactions, leading to the formation of Li vacancies and Li interstitials, as the dominant defect equilibria in undoped Li₃N. The migration of these defects is anisotropic: Li vacancies predominantly migrate in the intralayer direction, whereas Li interstitials exhibit mobility in both intralayer and interlayer directions. Despite this structural anisotropy, the activation energy for Li ionic conduction in undoped Li₃N is found to be nearly isotropic. However, the presence of impurities, such as hydrogen, can alter these defect equilibria, creating Li vacancy-rich conditions and leading to anisotropic ionic conduction dominated by Li vacancies.

Studies comparing different phases, such as α-Li₃N and β-Li₃N, reveal distinct diffusion mechanisms and migration barriers. First-principles calculations suggest that Li⁺ diffusion in β-Li₃N occurs between Li(1) planes, differing from the intralayer diffusion within Li₂N planes observed in α-Li₃N. The calculated Li⁺ ion migration energy barriers (E<0xE2><0x82><0x98>) for α-Li₃N and β-Li₃N are reported as 0.007 eV and 0.038 eV, respectively. Research into nanostructured Li₃N has also indicated enhanced lithium-ion diffusion compared to bulk materials.

Furthermore, computational modeling has shed light on the superionic phase transition in Li₃N, typically observed around 625 K. Machine Learning Molecular Dynamics (MLMD) simulations have characterized Li₃N's behavior above and below this transition, revealing distinct Arrhenius relationships for the Li⁺ self-diffusion coefficient and Li vacancy concentration. The activation energies for both self-diffusion and Li vacancy formation decrease significantly across the superionic transition, suggesting that the transition is driven by a reduction in defect formation energetics rather than a fundamental change in the Li transport mechanism. For instance, Li(2) vacancy formation energies are quantified as 0.72(6) eV in the normal regime and 0.38(2) eV in the superionic regime.

Table 1: Li⁺ Ion Migration Energy Barriers in Li₃N Phases

| Phase | Migration Energy Barrier (eV) | Reference |

| α-Li₃N | 0.007 | |

| β-Li₃N | 0.038 | |

| α-Li₃N (nanofiber) | 0.075, 0.053 |

Table 2: Li(2) Vacancy Formation Energies in α-Li₃N

| Regime | Defect Formation Energy (eV) | Confidence Interval | Reference |

| Normal | 0.72 | ±0.06 | , |

| Superionic | 0.38 | ±0.02 | , |

Quantum Chemical Studies of Reactivity Pathways (e.g., Hydration, Ammonolysis)

Quantum chemical calculations, employing methods such as DFT and ab initio techniques, have been crucial in investigating the reactivity of this compound, particularly its role in chemical warfare agent (CWA) neutralization. Li₃N can generate nucleophilic ammonia (B1221849) molecules and hydroxide (B78521) ions in aqueous environments, thereby facilitating decontamination processes.

Studies focusing on the neutralization of nerve agents, such as VX, have utilized these computational methods to determine reaction-free energies for various pathways, including hydrolysis and ammonolysis. These calculations provide detailed insights into the efficiency and mechanisms of these reactions. Specifically, DFT and ab initio studies have quantified the reaction-free energies associated with the cleavage of phosphorus-sulfur (P-S) and phosphorus-oxygen (P-O) bonds in VX, mediated by species derived from Li₃N.

The findings consistently indicate that alkaline hydrolysis, driven by hydroxide ions produced from Li₃N, is generally a more favorable pathway for the initial P-S and P-O bond cleavages in VX compared to neutral hydrolysis or ammonolysis. For instance, the P-O bond cleavage in VX via alkaline hydrolysis exhibits favorable reaction-free energies, with values such as -10.66 kcal/mol calculated using Hartree-Fock (HF) in the gas phase and -11.34 kcal/mol using B3LYP in the gas phase. Similarly, P-S bond cleavage is also energetically favorable, with HF calculations yielding -11.72 kcal/mol in the gas phase. The comparative analysis of different computational methods, including HF and B3LYP, underscores the importance of method selection for accurate prediction of reaction energetics.

Table 3: Reaction-Free Energies for VX Neutralization Pathways (kcal/mol)

| Pathway | Method | Phase | ΔG (kcal/mol) | Reference |

| P-O cleavage | HF | Gas Phase | -10.66 | |

| P-O cleavage | B3LYP | Gas Phase | -11.34 | |

| P-O cleavage | HF | Solvent | -10.65 | |

| P-O cleavage | B3LYP | Solvent | -11.33 | |

| P-S cleavage | HF | Gas Phase | -11.72 | |

| P-S cleavage | B3LYP | Gas Phase | +3.88 | |

| P-S cleavage | HF | Solvent | -11.71 | |

| P-S cleavage | B3LYP | Solvent | +3.89 |

Compound Name List:

this compound (Li₃N)

Alpha-lithium nitride (α-Li₃N)

Beta-lithium nitride (β-Li₃N)

Gamma-lithium nitride (γ-Li₃N)

Lithium vacancy

Lithium interstitial

Hydrogen (H)

Chemical Warfare Agent (CWA)

VX

Ammonia (NH₃)

Hydroxide ion (OH⁻)

O,S-dimethyl methylphosphonothiolate (B1215451) (DMPT)

Tabun

Ethylene carbonate (EC)

Lithium bis(fluorosulfonyl)imide (LiFSI)

Lithium iron sulfate (B86663) hydroxide (LiFeSO₄OH)

Tavorite polymorph

Ionic Transport Mechanisms and Superionic Conductivity of Lithium Nitride

Fundamental Lithium Ion Diffusion Pathways in α-Li₃N

The alpha phase of lithium nitride (α-Li₃N) possesses a unique hexagonal crystal structure (space group P6/mmm) composed of two distinct types of lithium ions, Li(1) and Li(2), and one nitrogen ion acs.orgresearchgate.net. The structure consists of Li₂N layers, containing Li(2) and N ions, separated by layers of pure Li(1) ions.

Early research and later computational studies have established that lithium ion diffusion is highly anisotropic. The primary mechanism for ionic conduction occurs within the Li₂N layers rsc.orgrsc.org. Time-averaged lithium ion density analyses have identified two main local diffusion pathways: between adjacent Li(2) sites (Li(2)–Li(2)) and between Li(2) and Li(1) sites (Li(2)–Li(1)) acs.orgdiva-portal.orgchemrxiv.org. These pathways collectively result in three-dimensional diffusion at all temperatures, though conductivity is higher within the Li₂N planes (xy-direction) than perpendicular to them (z-direction) chemrxiv.org. The migration energy barrier for a Li⁺ ion within the Li₂N plane is remarkably low, calculated to be around 0.007 eV rsc.org.

Influence of Defect Concentration and Disorder on Ionic Mobility

Ionic mobility in this compound is intrinsically linked to the presence and concentration of point defects, specifically lithium ion vacancies acs.org. The dominant charge carriers are lithium vacancies, and their formation is a key factor governing the material's conductivity aps.org.

Investigations have shown that the Li(2) sites within the Li₂N layers exhibit a vacancy concentration of 1-2% even at low temperatures aminer.org. As the temperature increases, some Li⁺ ions move from their regular Li(2) sites, creating Li(2) vacancies acs.orgdiva-portal.orgchemrxiv.org. These vacancies are crucial as they provide the empty sites necessary for other Li(2) ions to jump into, facilitating the high ionic conduction aminer.org. The concentration of these Li(2) vacancies increases with temperature, following an Arrhenius-type behavior that changes distinctly at the superionic phase transition acs.orgdiva-portal.org. This suggests that the transition to the superionic state is not primarily due to a change in the fundamental transport mechanism but is instead mediated by a significant decrease in the energy required to form these crucial defect pairs acs.orgconsensus.appchemrxiv.org. At the transition temperature, the fraction of vacant Li sites reaches approximately 1% chemrxiv.org.

Superionic Phase Transitions in this compound

This compound is a classic example of a Type-II superionic conductor, which is characterized by a continuous or gradual transition from a state of low ionic conductivity (the normal regime) to one of high ionic conductivity (the superionic regime) diva-portal.orgchemrxiv.org. This thermodynamic phase transition occurs at a specific temperature, Tₛ diva-portal.org. Molecular dynamics simulations have identified this superionic transition temperature in α-Li₃N to be approximately 625 K, which is marked by a peak in the constant volume heat capacity acs.orgdiva-portal.orgchemrxiv.org. Below this temperature, ion transport is significantly slower than above it chemrxiv.org.

A key characteristic of the superionic transition in Li₃N is its non-Arrhenius diffusion behavior when observed over a wide temperature range acs.orgdiva-portal.org. This means that a single Arrhenius equation (which describes an exponential relationship between diffusion and temperature) cannot accurately model the conductivity across the entire temperature spectrum aps.org.

Instead, the diffusion behavior of Li₃N is best described by two distinct Arrhenius relationships: one for the low-temperature "normal" regime and another for the high-temperature "superionic" regime acs.orgdiva-portal.orgchemrxiv.orgdigitellinc.com. The transition between these two states is marked by a discontinuous change in the activation energy for the Li⁺ self-diffusion coefficient at the transition temperature, Tₛ acs.orgdiva-portal.orgchemrxiv.org. The activation energy is significantly lower in the superionic phase, corresponding to the observed sharp increase in ionic conductivity acs.org.

The transition to the superionic state is quantitatively defined by a sharp decrease in the activation energies for both lithium ion self-diffusion and the formation of lithium vacancies. The activation energy for diffusion is the energy barrier that ions must overcome to move from one site to another, while the defect formation energy is the energy required to create a vacancy in the crystal lattice.

| Parameter | Normal Regime (T < 675 K) | Superionic Regime (T > 575 K) |

|---|---|---|

| Self-Diffusion Activation Energy (Eₐ) | 0.72(6) eV | 0.38(2) eV |

| Li(2) Vacancy Formation Energy (E) | 0.72(6) eV | 0.38(2) eV |

Data sourced from molecular dynamics simulations diva-portal.orgchemrxiv.org. Values in parentheses represent the confidence interval.

Enhancement of Ionic Conductivity in Nanostructured this compound

Manipulating the morphology of this compound at the nanoscale has been shown to enhance its ionic transport properties. Specifically, the synthesis of α-Li₃N nanofibers has demonstrated a significant reduction in the activation energy for lithium-ion diffusion compared to the bulk material rsc.org.

Two distinct types of α-Li₃N nanofibers have been reported, where the hexagonal Li₂N planes are oriented either parallel or perpendicular to the long axis of the nanofiber. Using solid-state nuclear magnetic resonance (NMR), the activation energies for these nanofibers were observed to be 0.075 eV and 0.053 eV, respectively rsc.org. These values are considerably lower than the activation energy of bulk α-Li₃N in its normal conducting state. While sinters (compacted masses) of these nanofibers exhibit high ionic conductivity on the order of ~1 × 10⁻³ S/cm, this value may be limited by the presence of grain boundaries, suggesting the intrinsic conductivity of individual nanofibers could be even higher rsc.org.

Impact of Doping and Solid Solution Formation on Ion Transport

The ionic conductivity of this compound can be further tailored by introducing dopants or by forming solid solutions with other compounds. This approach modifies the defect chemistry of the material, which in turn influences ion transport researchgate.net.

For instance, the presence of hydrogen impurities in Li₃N has a notable effect on the defect equilibria aps.org. Hydrogen incorporation enhances the formation of lithium vacancies (V⁻Li) while suppressing the formation of lithium interstitials (Li⁺ᵢ). This shift in defect concentrations from a state where V⁻Li and Li⁺ᵢ are nearly equal to a vacancy-rich state induces a pronounced anisotropy in the ionic conduction that is not observed in the undoped material aps.org.

Furthermore, forming ternary compounds, or solid solutions, can significantly alter transport properties. The Li₃N-LiBr system, for example, can form stable ternary this compound bromides such as Li₆NBr₃ and Li₁₃NBr₄ rsc.org. These compounds exhibit their own distinct crystal structures and ionic conductivities. For example, Li₆NBr₃ has a calculated activation energy of 0.46 eV, resulting in a relatively low room-temperature ionic conductivity rsc.org. This demonstrates that the formation of solid solutions is a viable strategy for tuning the ionic transport characteristics of nitride-based materials.

Advanced Characterization Techniques in Lithium Nitride Research

Diffraction Techniques for Structural Elucidation

Diffraction techniques are fundamental for determining the atomic arrangement within crystalline materials. By analyzing the patterns produced when X-rays or neutrons interact with the sample, researchers can deduce crystal structures, identify phases, and study structural changes under various conditions.

Neutron Powder Diffraction (NPD)

Neutron powder diffraction (NPD) is a powerful technique for structural determination, particularly for materials containing light elements like hydrogen, which are weak scatterers of X-rays but strong scatterers of neutrons researchgate.net. NPD has been instrumental in refining the crystal structures of lithium nitride and its hydrogenated derivatives, such as this compound hydride (Li₄NH) mdpi.com. For Li₄NH, NPD studies are essential for accurately determining hydrogen (or deuterium) occupancies and anisotropic thermal parameters, providing detailed insights into the structural nuances mdpi.com. Furthermore, NPD has been employed to study phase transitions in this compound systems. For instance, in situ neutron powder diffraction has revealed the possibility of forming this compound hydride (Li₄NH) from this compound and has been used to study its structural behavior researchgate.netmdpi.com. The refinement of structures using NPD, often employing the Rietveld method, allows for precise determination of atomic positions and thermal motion capes.gov.brrsc.org.

X-ray Diffraction (XRD) and High-Resolution Powder Diffraction

X-ray diffraction (XRD) is a cornerstone technique for materials characterization, providing information on phase purity, crystal structure, and lattice parameters mdpi.commdpi.com. Powder XRD patterns are generated by the diffraction of X-rays by the crystalline sample, with the positions and intensities of the diffraction peaks directly related to the material's atomic arrangement and unit cell dimensions mdpi.com. For this compound (α-Li₃N), XRD has confirmed its hexagonal structure (space group P6/mmm) with lattice parameters a = 3.6576(1) Å and c = 3.8735(1) Å capes.gov.br. High-resolution powder diffraction is vital for accurately determining these parameters and for detecting subtle structural variations or phase transformations. For example, the structure of this compound hydride (LT-Li₄NH) has been characterized by powder X-ray diffraction, revealing a tetragonal structure (space group I4₁/a) with lattice parameters a = 4.8864(1) Å and c = 9.9183(2) Å mdpi.com. XRD is also used to monitor structural changes during synthesis or under different environmental conditions mdpi.comrsc.org.

Synchrotron X-ray Diffraction

Synchrotron X-ray diffraction offers significant advantages over laboratory-based XRD, including higher intensity, a broader energy range, and improved resolution. These characteristics enable the study of smaller sample volumes, more complex structures, and in-situ processes with greater detail mdpi.comrsc.org. Synchrotron XRD has been employed to investigate the structural variations across different Li–N–H compositions, revealing wide compositional ranges where disordered solid solutions form rsc.org. It is also valuable for studying phase transitions, such as the tetragonal-to-cubic transition observed in Li₄NH at approximately 770 K, where synchrotron data can provide high-resolution patterns of both phases mdpi.com. The ability to perform time-resolved measurements with synchrotron sources allows for the monitoring of dynamic structural evolution during chemical reactions or phase changes mdpi.com.

Table 1: Structural Parameters of this compound and Related Compounds

| Compound/Phase | Crystal System | Space Group | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Reference |

| α-Li₃N | Hexagonal | P6/mmm | 3.6576(1) | 3.8735(1) | capes.gov.br |

| Li₄NH (LT) | Tetragonal | I4₁/a | 4.8864(1) | 9.9183(2) | mdpi.com |

| Li₄NH (HT) | Cubic | Fm-3m | 4.9462(3) | N/A | mdpi.com |

| Li₂NH | Cubic | Fm-3m | 5.0742(2) | N/A | researchgate.net |

Spectroscopic Methods for Chemical and Electronic State Analysis

Spectroscopic techniques provide insights into the chemical environment, electronic states, and dynamics of atoms and ions within a material, complementing diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the ⁷Li nucleus, is a powerful tool for probing the local environment and dynamics of lithium ions in materials like this compound pascal-man.comaip.org. Studies on polycrystalline this compound have utilized ⁷Li NMR to identify distinct lithium sites within the crystal structure, characterized by different quadrupole coupling constants aip.org. For α-Li₃N, two non-equivalent lithium sites have been identified, with quadrupole coupling constants of 288±4 kc/sec and 584±6 kc/sec at room temperature aip.org. Furthermore, NMR is sensitive to ion mobility; the narrowing of NMR linewidths with increasing temperature in Li₃N has been attributed to the diffusion of lithium ions, providing direct evidence of its ionic conductivity aip.org. NMR can also be used to study phase transitions and the nature of charge carriers in related materials, such as lithium imide (Li₂NH) rsc.org.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a material xpsdatabase.netosti.govacs.org. By analyzing the kinetic energy of photoemitted electrons, XPS can identify the elements present and their bonding environments, providing information about oxidation states and chemical species osti.govoup.com. For this compound, XPS can be used to analyze the nitrogen and lithium core levels, providing chemical state information about the surface xpsdatabase.net. However, XPS analysis of insulating materials like this compound can be complicated by charging effects, which shift the binding energies of the core levels osti.gov. Methodologies to correct for these charging effects, such as using binding energy separations between core levels of elements within the same phase, are crucial for accurate phase identification osti.gov. XPS has also been used to study the interaction of lithium with nitrogen-containing materials, such as nitrogen-doped graphene, revealing localized charge density near nitrogen defects acs.org.

Table 2: ⁷Li NMR Quadrupole Coupling Constants for this compound

| Lithium Site | Quadrupole Coupling Constant (kc/sec) | Temperature (°C) | Reference |

| Site 1 | 288 ± 4 | Room | aip.org |

| Site 2 | 584 ± 6 | Room | aip.org |

Table 3: XPS Binding Energies for this compound

| Element | Core Level | Binding Energy (eV) | Reference |

| N | 1s | Not specified in snippets | xpsdatabase.net |

| Li | 1s | Not specified in snippets | osti.gov |

Note: Specific binding energy values for N 1s and Li 1s in this compound were not detailed in the provided search snippets, though the technique's applicability was noted.

Compound Name List:

this compound (Li₃N)

this compound hydride (Li₄NH)

Lithium imide (Li₂NH)

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical method used to identify functional groups and chemical bonds within a sample by measuring the absorption of infrared radiation. While specific FTIR spectra for pure this compound (Li₃N) are not extensively detailed in the provided literature, FTIR can be employed to study Li₃N, especially when it is part of a composite material or involved in chemical reactions. FTIR analysis can reveal characteristic vibrational modes associated with specific chemical bonds, providing insights into the material's composition and environment alfa-chemistry.com. For instance, FTIR has been instrumental in analyzing metal-oxygen bonds in battery cathode materials ijert.org, identifying solvent-solute interactions in electrolytes acs.org, and characterizing the N-H vibrational modes in related lithium-nitrogen compounds such as Li₄NH mdpi.com. The technique's ability to detect subtle changes in chemical bonding makes it valuable for monitoring reactions or degradation processes involving this compound alfa-chemistry.com.

Scanning Transmission X-ray Microscopy (STXM)

Scanning Transmission X-ray Microscopy (STXM) offers a unique combination of high spatial resolution (down to approximately 25 nm) and chemical sensitivity, making it an invaluable tool for analyzing the elemental and chemical state of materials, particularly at interfaces aip.org. STXM utilizes X-ray absorption spectroscopy, such as Near-Edge X-ray Absorption Fine Structure (NEXAFS), to provide chemical speciation information. Studies have employed STXM to investigate this compound (Li₃N) in the context of its application as a protective coating for lithium metal anodes in batteries acs.orgnih.gov. For example, STXM has been used to visualize and map the distribution of sulfur species when lithium electrodes are exposed to polysulfide solutions, with Li₃N coatings being evaluated for their ability to suppress parasitic reactions acs.orgnih.gov. Furthermore, STXM-derived N K-edge X-ray absorption spectra have served as essential standards for mapping nitrogen-containing compounds, including Li₃N, thereby enabling the identification and spatial localization of different nitrogen bonding states within materials researchgate.net. The application of STXM in combination with electrochemical methods allows for real-time monitoring of interfacial processes in energy storage devices aip.orgacs.org.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a quantitative technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This method is crucial for assessing the thermal stability of materials, identifying decomposition temperatures, and characterizing the nature of evolved volatile products. TGA is widely applied to inorganic compounds, including this compound and its precursors or related materials, to understand their thermal degradation pathways alfa-chemistry.com. For instance, TGA coupled with Differential Thermal Analysis (DTA) has been used to study the thermal decomposition of lithium azide (B81097) (LiN₃), a precursor to this compound, identifying mass loss events associated with the formation of Li₃N researchgate.net. Related lithium-nitrogen compounds, such as Li₄NH, have also been analyzed using TG-DTA, where mass spectrometry is employed to identify the gaseous products like ammonia (B1221849) (NH₃), nitrogen (N₂), and hydrogen (H₂) released during heating mdpi.com. TGA can also be combined with other spectroscopic techniques, such as FTIR, to chemically identify the gases evolved during thermal decomposition netzsch.comosti.gov.

Thermal Desorption Mass Spectrometry (TDMS)

Thermal Desorption Mass Spectrometry (TDMS), often coupled with TGA, is a technique used to identify and quantify volatile species released from a material upon heating. As the sample undergoes thermal treatment in a TGA apparatus, the desorbed gases are transferred to a mass spectrometer, which analyzes their mass-to-charge ratios to determine their chemical identity. This provides direct insight into the composition of decomposition products and the mechanisms of thermal breakdown. In studies of related lithium-nitrogen compounds, such as Li₄NH, mass spectrometry coupled with TG-DTA has been utilized to monitor the release of NH₃, N₂, and H₂ gases during thermal decomposition, offering crucial data for understanding the degradation pathways mdpi.com. While specific TDMS studies on pure this compound are not detailed in the provided snippets, the technique is a standard method for analyzing gas evolution from thermally unstable materials researchgate.net.

Illustrative Data from Related Compounds:

| Compound | Technique | Temperature Range (°C) | Observed Mass Change / Evolved Gases | Key Findings / Interpretation | Reference |

| Li₄NH | TG-DTA/MS | Up to ~500 | Mass loss corresponding to NH₃, N₂, H₂ release | Identification of decomposition products | mdpi.com |

| LiN₃ | TGA-DTA | Specific temperatures not detailed, but leads to Li₃N formation | Decomposition of LiN₃ to form Li₃N | Precursor decomposition for Li₃N synthesis | researchgate.net |

In-Situ and Operando Studies for Reaction Mechanism Probing

In-situ and operando characterization techniques are critical for understanding the dynamic processes and reaction mechanisms of materials under realistic operating conditions, such as those encountered in electrochemical devices like batteries. These methods allow for real-time observation of structural, chemical, and electronic changes, providing insights that ex-situ analyses cannot capture sciengine.comnih.govrsc.org. This compound (Li₃N) is a material of interest in battery research, both as a component in solid-state electrolytes and as a protective coating for lithium metal anodes chemrxiv.org.

Theoretical studies employing first-principles calculations have explored reaction mechanisms involving this compound surfaces in the context of lithium-mediated nitrogen reduction reactions, proposing nitridation-coupled and nitrogen-cycling mechanisms nih.govresearchgate.net. In electrochemical applications, in-situ techniques such as X-ray diffraction (XRD) have been used to elucidate conversion reaction mechanisms involving this compound, for example, in the LiZnN system researchgate.net. Advanced spectroscopic methods, including in-situ X-ray photoelectron spectroscopy (XPS) and STXM, have been combined to investigate the protective role of Li₃N coatings on lithium metal anodes, demonstrating their effectiveness in suppressing parasitic reactions and lithium dendrite formation during cycling acs.orgnih.gov. Operando X-ray absorption fine structure (XAFS) spectroscopy has also been applied to study the behavior of nitride solid-state electrolytes in lithium metal batteries chemrxiv.org. The development of in-situ electrochemical STXM setups further enhances the ability to visualize electrochemical processes with high spatial and chemical resolution, contributing to a deeper understanding of interfacial phenomena in battery systems aip.orgacs.org. These studies collectively underscore the importance of real-time monitoring for unraveling the complex behaviors of Li₃N in electrochemical environments researchgate.net.

Applications of Lithium Nitride in Advanced Materials Science

Other Advanced Material Applications

Alloying Agents for Material Property Modification

Lithium nitride (Li₃N) has been identified as a compound with potential utility as an alloying agent, capable of modifying the properties of various materials nanorh.com. The incorporation of Li₃N into specific alloys is explored with the aim of altering their mechanical, thermal, or electrical characteristics for diverse industrial applications nanorh.com.

Research Findings and Applications

A significant area of research has investigated the use of this compound in modifying material properties, particularly in the context of advanced magnetic materials.

Nitriding of Rare-Earth Magnets: One notable research effort focused on the application of Li₃N as an additive in the mechanical alloying process of Nd₂Fe₁₄B magnets semanticscholar.org. The primary objective of this study was to explore the feasibility of nitriding the Nd₂Fe₁₄B matrix. Such nitriding could potentially enhance the material's Curie temperature, a critical property that currently limits its effectiveness in high-temperature applications semanticscholar.org.

Experimental Approach and Outcomes: The research involved mechanically alloying Li₃N powders with Nd₂Fe₁₄B. Preliminary investigations indicated that direct heating of the mixture at elevated temperatures led to explosions, attributed to the decomposition of Li₃N, thus necessitating a low-temperature synthesis method such as mechanical alloying semanticscholar.org. Despite the use of mechanical alloying, the intended nitriding of the Nd₂Fe₁₄B lattice was not achieved. Instead, the process resulted in the formation of a rare neodymium nitride, NdN*, suggesting that the direct nitriding of Nd₂Fe₁₄B using Li₃N as an additive via this method was largely inapplicable semanticscholar.org. This study highlighted significant challenges related to the inherent stability and reactivity of Li₃N under processing conditions semanticscholar.org.

Due to the experimental nature and the specific outcome of the research described, detailed quantitative data tables illustrating property modifications (such as changes in Curie temperature or mechanical strength) resulting directly from Li₃N as an alloying agent are not extensively available in the provided research snippets. The focus of the research was primarily on the feasibility and challenges of the process itself.

| Material System | Additive | Processing Method | Objective | Outcome | Challenges/Observations |

| Nd₂Fe₁₄B | Li₃N | Mechanical Alloying | Raise Curie Temperature via nitriding | Formation of NdN*; Inapplicable for Nd₂Fe₁₄B nitriding | Li₃N decomposition at high temperatures (explosions); formation of unintended neodymium nitride; process inapplicability |

While the direct application of Li₃N as a conventional alloying element to modify bulk material properties is an active area of research, its inherent reactivity and decomposition characteristics present considerable challenges for its integration into many alloy systems semanticscholar.org. Ongoing research aims to better understand and potentially overcome these limitations to enable broader applications in material science.

Compound List:

this compound (Li₃N)

Neodymium nitride (NdN*)

Future Research Directions for Lithium Nitride

Development of Novel Synthesis Routes for Tailored Morphologies

The synthesis method of lithium nitride directly influences its purity, morphology, and ultimately, its performance in various applications. While traditional methods, such as the direct reaction of lithium metal with nitrogen gas at elevated temperatures, can produce high-purity, friable sintered masses of Li₃N, future research is focused on developing more sophisticated routes to control the material's structure at the nanoscale. google.com

The ability to tailor morphologies—such as nanowires, thin films, or porous structures—is critical for optimizing properties like ionic transport pathways and electrode-electrolyte contact area. mdpi.com For instance, the direct synthesis of a Li₃N thin layer on a lithium target has been demonstrated in a nitrogen gas environment, a process that is highly dependent on temperature and reaction time. researchgate.net Research into methods like chemical vapor deposition (CVD), physical vapor deposition (PVD), and precursor-based techniques is crucial for creating these tailored structures. rsc.org For example, a scalable indirect-hydrothermal process has been used to create nanocomposites, indicating a viable path for more complex material fabrication. acs.org The goal is to move beyond simple sintered masses to engineered architectures that enhance performance in specific applications, such as providing a stable interface in lithium metal anodes. google.comresearchgate.net

| Synthesis Method | Resulting Morphology | Potential Advantage |

| Direct Nitridation | Friable, sintered mass; Thin layers | High purity |

| Precursor-based Methods | Nanocomposites, controlled particle sizes | Enhanced reactivity and homogeneity |

| Hydrothermal Synthesis | Nanowires, nanohybrids | High surface area, improved charge transfer |

| Calcination & Exfoliation | Nanosheets | Short ion/electron diffusion pathways |

This table illustrates various synthesis routes being explored and the corresponding morphologies and potential benefits for this compound and related nitride materials.

Advanced Understanding of Interface Phenomena in Composite Systems

A significant challenge is the poor physical contact and potential for undesirable side reactions at the interface between solid electrolytes and electrodes. nih.govmdpi.com High temperatures used during co-sintering of electrodes and electrolytes can facilitate ion interdiffusion, leading to the formation of passivating layers that impede lithium-ion transport. nih.govfrontiersin.org Research has shown that introducing a thin interlayer, such as aluminum nitride (AlN), can dramatically improve the interface between a garnet-type solid electrolyte and a lithium metal anode. mdpi.com This modification enhances physical contact, reduces interfacial impedance, and enables stable cycling for thousands of hours. mdpi.com

Advanced characterization techniques are needed to probe these buried interfaces in real-time (in operando) to observe phenomena like lithium accumulation or elemental interdiffusion. ucsd.edu Understanding the chemical and mechanical behavior at these boundaries is essential for designing stable and long-lasting composite systems. nih.gov The unique stability of nitride chemistry against highly reductive lithium metal makes it a promising area for developing stable solid-electrolyte interphases (SEI). nih.gov

| Interfacial Challenge | Research Approach | Finding/Outcome |

| Poor physical contact | Introduction of an AlN interlayer | Fills cavities, ensures close contact, and promotes ion transport. mdpi.com |

| High interfacial resistance | Use of nitride-based electrolytes (e.g., β-Li₃N) | Achieves high ionic conductivity and suppresses dendrite growth. researchgate.net |

| Interdiffusion at high temp. | In-situ synthesis of electrolytes | A promising route, but challenges with ion interdiffusion remain. nih.govfrontiersin.org |

| Lithium dendrite formation | Li₃N-rich protective layers | Li₃N's stability against lithium metal helps prevent dendrites. researchgate.netresearchgate.net |

This table summarizes key interfacial challenges in this compound-based systems and the research approaches being taken to address them.

Rational Design of this compound-Based Materials via Computational Methods

Computational modeling has become an indispensable tool for accelerating the discovery and design of new materials for energy applications. uqiitd.orgiapchem.org First-principles methods like Density Functional Theory (DFT) and classical molecular dynamics (MD) simulations are being employed to guide the rational design of this compound-based materials. uqiitd.orgutexas.edu These computational techniques provide deep insights into the fundamental properties of materials, such as their thermodynamic stability, ionic and electronic conductivity, and diffusion processes at an atomic scale. utexas.eduucsd.edu

By using large materials databases and first-principles calculations, researchers can screen for materials with desirable properties. nih.gov For example, computational studies have established that nitride anion chemistry exhibits unique stability against lithium metal, a critical insight for designing protective layers for lithium metal anodes. nih.gov DFT can be used to understand reaction mechanisms, identify active sites, and establish structure-property relationships that guide experimental synthesis. uqiitd.orggriffith.edu.au This "bottom-up" approach, where quantum mechanical simulations inform material engineering, allows for the targeted design of materials with specific functionalities, such as enhanced ionic mobility through the introduction of defects or dopants. researchgate.netuqiitd.org

Furthermore, computational methods are crucial for studying complex phenomena that are difficult to observe experimentally, such as the evolution of redox orbitals during battery cycling or the precise mechanisms of ion transport across interfaces. researchgate.net As computational power grows, machine learning techniques are also being integrated to analyze large datasets generated from simulations, further speeding up the materials discovery pipeline. iapchem.orgutexas.edu

| Computational Technique | Application in Li₃N Research | Key Insights Gained |

| Density Functional Theory (DFT) | Predicting stability, electronic structure, reaction mechanisms | Identification of nitride stability against Li metal; understanding redox processes. nih.govuqiitd.orgutexas.edu |

| Molecular Dynamics (MD) | Simulating ion diffusion and transport dynamics | Understanding Li-ion mobility and pathways in bulk and at interfaces. uqiitd.org |

| First-Principles Calculations | Screening materials databases for new compounds | Discovery of novel lithium-stable materials and predicting new phases. nih.govacs.org |

| Machine Learning (ML) | Accelerating materials discovery from large datasets | Faster screening and prediction of material properties. iapchem.orgutexas.edu |

This table highlights the application of various computational methods in the rational design of this compound-based materials.

Exploration of New Application Domains in Emerging Technologies

While much of the focus on this compound has been related to lithium-ion batteries, its unique properties open doors to a range of other emerging technologies. researchgate.net The transition to "beyond-lithium-ion" energy storage systems necessitates the exploration of new materials and chemistries to meet future demands for higher energy density, improved safety, and sustainability. frontiersin.orgsciencepolicyreview.orgfrontiersin.org

Key emerging applications for this compound and related materials include:

All-Solid-State Batteries (ASSBs): Li₃N and its derivatives are prime candidates for solid-state electrolytes due to their high ionic conductivity and good mechanical properties. researchgate.netresearchgate.net Vacancy-rich β-Li₃N, for instance, exhibits superionic conductivity and excellent compatibility with lithium metal, making it a frontrunner for enabling safe, high-performance ASSBs. researchgate.net

Hydrogen Storage and Ammonia (B1221849) Synthesis: The interaction of this compound with hydrogen is a promising area of research. This compound can be involved in chemical looping processes for ammonia (NH₃) synthesis, a critical chemical for fertilizers and a potential carbon-free energy carrier. bham.ac.uk Research has demonstrated a novel pathway for ammonia synthesis starting from a this compound-hydride, which shows greater production rates than traditional lithium hydride-based routes. bham.ac.uk

Quantum Computing: Materials with controlled properties at the atomic level are essential for the development of quantum technologies. Nitride materials like silicon nitride and lithium niobate are already being explored for integrated photonics in quantum computing due to their ability to maintain quantum information integrity. azooptics.com While direct applications for Li₃N in this field are still speculative, its simple crystal structure and the potential for defect engineering could make it a candidate for future investigation in quantum sensing or information storage.

Advanced Catalysis: Nitride-based materials are gaining attention in heterogeneous catalysis. acs.org Engineering nitrogen vacancies in metal nitrides has been shown to be a viable strategy for creating highly efficient catalysts for processes like ammonia synthesis, by providing active sites for nitrogen activation. acs.org

The exploration of these new domains requires a multidisciplinary approach, combining materials synthesis, advanced characterization, and computational modeling to fully unlock the potential of this compound. mdpi.comuqiitd.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity lithium nitride (Li₃N) in laboratory settings?

- Methodological Answer : this compound is typically synthesized via direct reaction of lithium metal with nitrogen gas under controlled conditions. Key steps include:

- Elemental Combination : Reacting lithium metal (99.9% purity) with purified nitrogen gas at 220–250°C in a sealed reactor, monitored via thermogravimetric analysis .

- Phase Purity Verification : Post-synthesis characterization using synchrotron X-ray diffraction (XRD) to confirm hexagonal crystal structure (space group P6/mmm) and rule out impurities like lithium amide (LiNH₂) or hydride phases .

- Safety Measures : Use inert atmosphere gloveboxes (argon or nitrogen) to prevent moisture/oxygen exposure, as Li₃N reacts violently with water .

Q. How is this compound’s ionic conductivity measured, and what factors influence its accuracy?

- Methodological Answer : Ionic conductivity is assessed via electrochemical impedance spectroscopy (EIS) across a temperature range (25–200°C). Critical considerations:

- Pellet Preparation : Uniaxial pressing of Li₃N powder into dense pellets (≥95% theoretical density) to minimize grain boundary resistance .

- Electrode Configuration : Use non-reactive electrodes (e.g., gold or platinum) to avoid interfacial reactions.

- Data Interpretation : Nyquist plots are analyzed to separate bulk and grain-boundary contributions, with conductivity values typically reaching ~10⁻³ S/cm at 25°C for pure Li₃N .

Q. What safety protocols are essential when handling this compound in experimental workflows?

- Methodological Answer :

- Containment : Conduct all procedures in moisture-free environments (e.g., gloveboxes with O₂/H₂O levels <1 ppm) .

- Exposure Mitigation : Use PPE (nitrile gloves, face shields) and install emergency showers/eye-wash stations in labs .

- Waste Management : Deactivate Li₃N residues by gradual ethanol quenching to prevent exothermic reactions .

Advanced Research Questions

Q. How can synchrotron XRD and Raman spectroscopy resolve structural ambiguities in this compound-based composites (e.g., Li-N-H systems)?

- Methodological Answer :

- Synchrotron XRD : High-resolution data (e.g., 9–10.5° 2θ range) identifies coexisting phases like tetragonal Li₂NH or cubic Li₃NH₂, which are indistinguishable via lab-scale XRD .

- Raman Spectroscopy : Detects N-H bonding modes (e.g., 3120–3300 cm⁻¹) to differentiate lithium imide (Li₂NH) from amide (LiNH₂) phases in hydrogenated Li₃N .

- Data Integration : Rietveld refinement of XRD patterns combined with vibrational spectra quantifies phase ratios and lattice distortions .

Q. What computational approaches improve predictions of this compound’s defect-mediated ionic transport?

- Methodological Answer :

- Density Functional Theory (DFT) : Models vacancy formation energies (e.g., Li⁺ vacancies in Li₃N) and migration barriers to explain anisotropic conductivity .

- Machine Learning (ML) : Trains on datasets of Li₃N’s electronic structure to predict dopant effects (e.g., Mg²+ substitution) on conductivity .

- Validation : Cross-referencing computational results with experimental EIS data ensures model accuracy .

Q. How do contradictory findings in this compound’s hydrogen storage mechanisms arise, and what methodologies reconcile them?

- Methodological Answer : Contradictions stem from differing reaction conditions and characterization limits. Resolution strategies:

- Controlled Reactor Studies : Isothermal hydrogenation at 220–250°C with in-situ mass spectrometry tracks intermediate phases (e.g., Li₃NH₄ vs. Li₂NH + LiH) .

- Neutron Diffraction : Resolves hydrogen positions in Li-N-H lattices, clarifying stoichiometric ambiguities .

- Kinetic Analysis : Fits time-resolved pressure-composition-temperature (PCT) data to discern rate-limiting steps (e.g., surface adsorption vs. bulk diffusion) .

Q. What advanced techniques quantify this compound’s role as a solid-state electrolyte in mitigating dendrite growth in lithium-metal batteries?

- Methodological Answer :

- In-Situ TEM : Observes Li plating/stripping at Li₃N/electrode interfaces to assess dendrite suppression .

- Cycling Tests : Measures Coulombic efficiency (>99% over 500 cycles) in symmetric Li|Li₃N|Li cells at 0.5 mA/cm² .

- Surface Analysis : XPS depth profiling identifies stable solid-electrolyte interphase (SEI) components (e.g., Li₃N, LiNₓOᵧ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.